molecular formula C18H25N3O2 B15104997 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B15104997
M. Wt: 315.4 g/mol
InChI Key: HDOFNWGFBJOWEU-UHFFFAOYSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a synthetic organic compound that features a pyrazole ring substituted with ethyl and dimethyl groups, and a propanamide moiety linked to a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanamide Group: The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole is then reacted with 3-bromopropionyl chloride to form the propanamide derivative.

    Coupling with Hydroxyphenyl Ethyl Group: Finally, the propanamide derivative is coupled with 2-(4-hydroxyphenyl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide is unique due to the presence of both the hydroxyphenyl ethyl group and the propanamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C18H25N3O2/c1-4-21-14(3)17(13(2)20-21)9-10-18(23)19-12-11-15-5-7-16(22)8-6-15/h5-8,22H,4,9-12H2,1-3H3,(H,19,23)

InChI Key

HDOFNWGFBJOWEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)NCCC2=CC=C(C=C2)O)C

Origin of Product

United States

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